N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperidine ring via a carboxamide linkage. The phenylpropyl group adds to the complexity and potential biological activity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Phenylpropyl Group: The final step involves the attachment of the phenylpropyl group to the piperidine ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group and oxadiazole ring are often involved in enhancing binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylpropyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- N-(3-phenylpropyl)-3-(5-chloro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- N-(3-phenylpropyl)-3-(5-nitro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it unique in its class.
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c19-18(20,21)16-24-23-15(27-16)14-9-5-11-25(12-14)17(26)22-10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUWBCUPZBQZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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